![molecular formula C9H7BrN2O2S B1291531 Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate CAS No. 171874-59-2](/img/structure/B1291531.png)

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

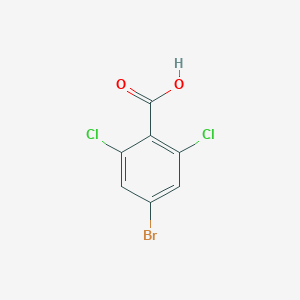

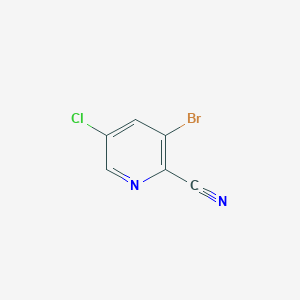

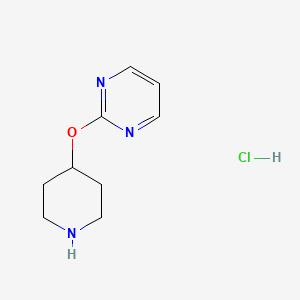

“Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate” is a compound with the molecular formula C9H7BrN2O2S . It has an average mass of 287.133 Da and a monoisotopic mass of 285.941162 Da . It is used in organic synthesis .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate” has been reported in several studies . For instance, a series of 2-amino-thiazole-4-carboxamides were synthesized based on the structure of cemadotin . These compounds were characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate” can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate” and similar compounds have been studied . These compounds have shown promising results in inhibiting the growth of certain bacteria .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives are known for their potent antimicrobial properties. Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate can serve as a precursor for synthesizing compounds with significant antibacterial potential against multidrug-resistant strains . Its structure allows for the creation of Schiff bases, which have been shown to inhibit the growth of both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa .

Antifungal Applications

The compound’s framework is conducive to the development of antifungal agents. Research indicates that thiazole-based molecules can be effective against fungal strains such as Candida glabrata and Candida albicans, offering an alternative to traditional antifungal drugs like nystatin .

Antitumor and Cytotoxicity

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate is a valuable scaffold for creating antitumor agents. Thiazole derivatives have been associated with cytotoxic activity against various human tumor cell lines, suggesting potential applications in cancer therapy .

Anti-HIV Activity

Thiazoles have been studied for their potential role in anti-HIV treatments. The structural versatility of methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate allows for the synthesis of compounds that could inhibit the replication of HIV, contributing to the development of new antiretroviral drugs .

Neuroprotective Effects

Due to its ability to cross the blood-brain barrier, this compound could be modified to enhance neuroprotective effects. Thiazole derivatives have been explored for their role in the synthesis of neurotransmitters and could potentially aid in the treatment of neurodegenerative diseases .

Analgesic and Anti-inflammatory Properties

The compound’s thiazole core is beneficial for creating analgesic and anti-inflammatory drugs. It can be used to synthesize new molecules that target pain and inflammation pathways, providing relief with potentially fewer side effects .

Wirkmechanismus

Target of Action

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate, a derivative of thiazole, is known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit significant antibacterial potential .

Biochemical Pathways

Thiazole derivatives are known to play roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s action and stability in different environments.

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate” and similar compounds involve further exploration of their therapeutic potential . These compounds could be considered as potential antagonists against target enzymes and could be used in the development of new drugs .

Eigenschaften

IUPAC Name |

methyl 2-amino-6-bromo-1,3-benzothiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSUAMFRUMAKQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)